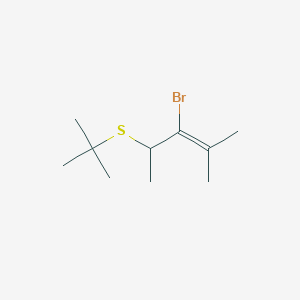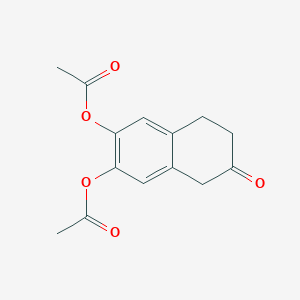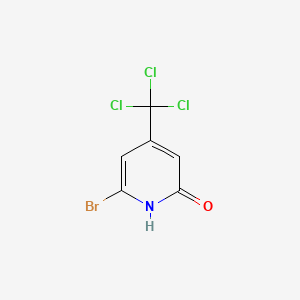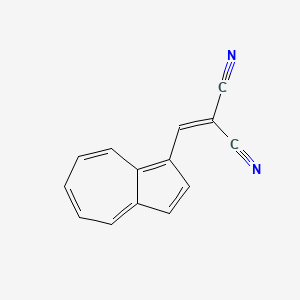
Propanedinitrile, (1-azulenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, (1-azulenylmethylene)-, also known as 1,1-dicyano-2-(1-azulenylmethylene)ethylene, is an organic compound with the molecular formula C_13H_8N_2. This compound is characterized by the presence of a 1-azulenylmethylene group attached to a propanedinitrile moiety. The azulenyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, (1-azulenylmethylene)-, typically involves the reaction of 1-azulenylmethylene with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol as a solvent. The reaction proceeds through a nucleophilic addition mechanism, where the azulenylmethylene group adds to the malononitrile, followed by dehydration to form the final product.
Industrial Production Methods
Industrial production of propanedinitrile, (1-azulenylmethylene)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, (1-azulenylmethylene)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of substituted azulenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, (1-azulenylmethylene)-, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of propanedinitrile, (1-azulenylmethylene)-, involves its interaction with molecular targets such as enzymes and receptors. The azulenyl group can interact with biological macromolecules through π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler dinitrile compound with similar reactivity.
1,1-Dicyanoethylene: Another dinitrile compound with a different substituent.
Azulene Derivatives: Compounds containing the azulenyl group with various substituents.
Uniqueness
Propanedinitrile, (1-azulenylmethylene)-, is unique due to the presence of both the azulenyl and dinitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The azulenyl group provides aromaticity and stability, while the dinitrile group offers reactivity and versatility in chemical transformations.
Eigenschaften
CAS-Nummer |
92159-20-1 |
|---|---|
Molekularformel |
C14H8N2 |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
2-(azulen-1-ylmethylidene)propanedinitrile |
InChI |
InChI=1S/C14H8N2/c15-9-11(10-16)8-13-7-6-12-4-2-1-3-5-14(12)13/h1-8H |
InChI-Schlüssel |
XTKLPJQYGDEUBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC(=C2C=C1)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
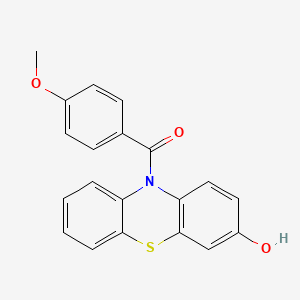
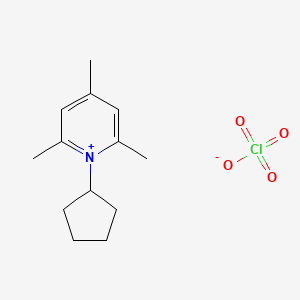

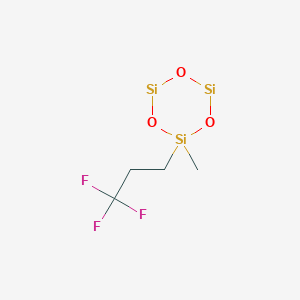
![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
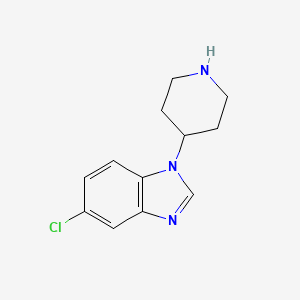
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)

